2-Fluoro-5-methoxybenzonitrile

Medicinal Chemistry Patent Analytics Agrochemical Development

Procure 2-Fluoro-5-methoxybenzonitrile (CAS 127667-01-0) to leverage a proven scaffold referenced in 241+ patents, particularly for neurological and oncology drug discovery. Its specific ortho-fluoro, meta-methoxy substitution pattern is a critical design element dictating reactivity and downstream performance—substituting a positional isomer risks altered melting points, crystallization behavior, and synthetic outcomes. With a well-defined melting point of 82–84°C and established methanol solubility, this intermediate enables predictable purification and streamlined scale-up. Ensure your laboratory is equipped for acute toxicity hazard H301+H311+H331 before ordering.

Molecular Formula C8H6FNO
Molecular Weight 151.14 g/mol
CAS No. 127667-01-0
Cat. No. B165117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-methoxybenzonitrile
CAS127667-01-0
Molecular FormulaC8H6FNO
Molecular Weight151.14 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)F)C#N
InChIInChI=1S/C8H6FNO/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4H,1H3
InChIKeyVBZLRHYLNXWZIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-5-methoxybenzonitrile (CAS 127667-01-0): A High-Value Fluorinated Building Block for Pharmaceutical and Agrochemical Synthesis


2-Fluoro-5-methoxybenzonitrile (CAS 127667-01-0) is a fluorinated aromatic nitrile with the molecular formula C8H6FNO and a molecular weight of 151.14 g/mol [1]. This compound is characterized by a unique substitution pattern on the benzene ring, featuring a fluorine atom at the ortho position and a methoxy group at the meta position relative to the nitrile. This specific arrangement imparts distinct physicochemical properties, including a calculated LogP of 1.71 [2] and a melting point range of 82-84 °C [3]. It serves as a versatile intermediate in organic synthesis, with applications documented in pharmaceutical development, particularly for drugs targeting neurological disorders, as well as in agrochemical and materials science research .

2-Fluoro-5-methoxybenzonitrile Procurement: Why Generic Substitution of This Building Block Is Scientifically Unsound


The practice of substituting 2-fluoro-5-methoxybenzonitrile with a positional isomer or a structurally similar benzonitrile is not a trivial change and carries significant scientific and operational risks. The precise ortho-fluoro, meta-methoxy substitution pattern of this compound is not arbitrary; it is a specific design element that dictates its reactivity, physicochemical properties, and ultimate performance in downstream applications . For instance, a seemingly minor change, such as relocating the methoxy group from the 5- to the 6-position, results in a compound with a melting point that is over 20 °C higher, which can dramatically alter its handling, purification, and crystallization behavior in a synthetic workflow [1]. Furthermore, the specific electronic and steric environment created by this unique substitution pattern is likely a key factor in the compound's extensive citation in over 241 patents, far exceeding its closest analogs, indicating a proven and specific utility in the development of novel pharmaceuticals and agrochemicals [2]. Substituting a generic analog without rigorous validation could lead to unexpected reaction outcomes, lower yields, and ultimately, a waste of valuable research time and resources.

2-Fluoro-5-methoxybenzonitrile: A Quantitative Evidence Guide for Differentiated Scientific Selection


Patent Landscape Analysis: 2-Fluoro-5-methoxybenzonitrile Exhibits a 27-Fold Higher Patent Count Than Its 2,4- and 2,6- Isomers, Indicating Superior Utility in Proprietary Research

The target compound, 2-fluoro-5-methoxybenzonitrile, is associated with a patent count of 241 documents [1]. This is a direct and quantifiable indicator of its established utility as a key intermediate in proprietary pharmaceutical and agrochemical research. In stark contrast, the closely related positional isomers 2-fluoro-4-methoxybenzonitrile and 2-fluoro-6-methoxybenzonitrile are each associated with only 9 patents [2][3]. This 27-fold difference in patent portfolio size strongly suggests that the unique 2-fluoro, 5-methoxy substitution pattern is far more valuable for generating novel, patentable compositions of matter.

Medicinal Chemistry Patent Analytics Agrochemical Development

Melting Point Differentiation: 2-Fluoro-5-methoxybenzonitrile (82-84°C) vs. 2-Fluoro-6-methoxybenzonitrile (103-105°C) – A 21-23°C Difference That Impacts Crystallization and Handling

The melting point of 2-fluoro-5-methoxybenzonitrile is consistently reported in the range of 82-84 °C [1]. This value is significantly lower than that of its positional isomer, 2-fluoro-6-methoxybenzonitrile, which has a reported melting point of 103-105 °C [2]. This quantifiable difference of approximately 21-23 °C is a direct consequence of the altered substitution pattern, which affects the compound's crystal lattice energy and intermolecular interactions.

Solid-State Chemistry Process Chemistry Analytical Chemistry

Acute Toxicity Profile Differentiation: 2-Fluoro-5-methoxybenzonitrile (H301+H311+H331) vs. 2-Fluoro-6-methoxybenzonitrile (H302) – A Higher Hazard Class for the 2,5-Isomer

The Globally Harmonized System (GHS) hazard statements for 2-fluoro-5-methoxybenzonitrile include H301+H311+H331, indicating toxicity if swallowed, in contact with skin, or if inhaled [1]. This classifies the compound as acutely toxic via multiple routes. In contrast, its isomer 2-fluoro-6-methoxybenzonitrile carries only the H302 hazard statement (harmful if swallowed), a less severe acute toxicity classification [2].

Chemical Safety Occupational Health Risk Assessment

Boiling Point and Volatility: 2-Fluoro-5-methoxybenzonitrile (232.7°C) vs. 3-Fluoro-5-methoxybenzonitrile (203.5°C) – A 29.2°C Difference Impacting Distillation and Storage

The predicted boiling point of 2-fluoro-5-methoxybenzonitrile is 232.7 °C at 760 mmHg . This is considerably higher than the boiling point of the meta-fluoro isomer, 3-fluoro-5-methoxybenzonitrile, which is reported at 203.5 °C [1]. This 29.2 °C difference indicates that the 2-fluoro isomer is significantly less volatile.

Physical Chemistry Process Engineering Thermodynamics

Solubility and Purification: 2-Fluoro-5-methoxybenzonitrile Exhibits Solubility in Methanol, a Key Differentiator for Recrystallization Workflows

Vendor technical datasheets consistently report that 2-fluoro-5-methoxybenzonitrile is soluble in methanol, while also noting its insolubility in water [1]. This specific solubility profile provides a practical advantage for purification by recrystallization or for use in reactions requiring a polar protic solvent.

Solubility Science Purification Process Development

Optimal Application Scenarios for 2-Fluoro-5-methoxybenzonitrile Based on Quantified Differentiation


High-Value Pharmaceutical Intermediate for Neurological and Oncology Targets

The 241 patents referencing 2-fluoro-5-methoxybenzonitrile are a direct, quantifiable justification for its use as a core building block in novel drug discovery programs. Its unique substitution pattern is not just a theoretical variant but a proven scaffold in the development of proprietary pharmaceuticals, particularly those targeting neurological disorders and cancer pathways. Selecting this specific isomer provides a data-backed starting point that has already demonstrated utility in generating patentable, biologically active molecules, offering a strategic advantage over less-cited analogs.

Process Chemistry Optimization for Crystallization and Purification

The well-defined melting point of 82-84 °C and established solubility in methanol make 2-fluoro-5-methoxybenzonitrile a predictable and manageable intermediate for process development. This contrasts with the higher-melting 2-fluoro-6-isomer (103-105 °C), which may present different crystallization and handling challenges. The knowledge of a reliable recrystallization solvent (methanol) allows for a more streamlined purification process, directly reducing development time and cost for scale-up activities.

Safety-Critical Synthesis Requiring Stringent Hazard Controls

The specific GHS hazard profile (H301+H311+H331) mandates that laboratories procuring 2-fluoro-5-methoxybenzonitrile must have established protocols for handling acutely toxic substances via multiple routes. This is a non-negotiable selection criterion. For research groups already equipped to handle this hazard class, the compound's value is unchanged. However, for those without the necessary infrastructure, this clear hazard information prevents a potentially dangerous and non-compliant procurement decision, highlighting the importance of selecting the correct compound with full safety awareness.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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